

Technical Guide: Spectroscopic Characterization of Piperazine Carbothioamides

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Compound of Interest

Compound Name: *4-Formylpiperazine-1-carbothioamide*

CAS No.: 73553-80-7

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A Methodological Whitepaper on the Structural Elucidation of **4-Formylpiperazine-1-carbothioamide** and Its Analogs

Preamble: The Imperative of Unambiguous Characterization

In the field of drug development and medicinal chemistry, piperazine derivatives are foundational scaffolds, prized for their versatile biological activities.[1] Molecules such as **4-Formylpiperazine-1-carbothioamide** serve as critical intermediates in the synthesis of more complex pharmacophores.[2] The precise structural confirmation of these building blocks is not merely an academic exercise; it is the bedrock upon which reliable, reproducible, and ultimately successful drug discovery programs are built. An impurity or misidentified intermediate can have cascading and costly consequences in later-stage development.

This guide addresses the spectroscopic characterization of **4-Formylpiperazine-1-carbothioamide**. A thorough review of current scientific literature did not yield a consolidated, publicly available dataset for this specific molecule (CAS 221189-33-5). Such data gaps are not uncommon for synthetic intermediates.

Therefore, this whitepaper will adopt a dual-strategy approach rooted in practical, field-proven methodology:

- **Case Study Analysis:** We will conduct a full spectroscopic analysis of a closely related, well-characterized structural analog: N-(4-formylpiperazine-1-carbonothioyl)benzamide. This compound, featuring the identical 4-formylpiperazine core, provides a robust, real-world dataset from which to demonstrate the principles of spectral interpretation.[3][4]
- **Predictive Elucidation:** Leveraging the insights from our case study and established spectroscopic principles, we will provide an expert projection of the anticipated NMR, IR, and Mass Spectrometry data for the target molecule, **4-Formylpiperazine-1-carbothioamide**.

This document is structured to serve as both a practical guide and a framework for logical deduction in the face of incomplete information, reflecting the day-to-day challenges encountered by research scientists.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms. The analysis hinges on acquiring both proton (^1H) and carbon-13 (^{13}C) spectra.

Spectroscopic Data of the Analog: N-(4-formylpiperazine-1-carbonothioyl)benzamide

The following data were obtained for the analog compound in Dimethyl Sulfoxide- d_6 (DMSO- d_6), a common solvent for polar analytes.[3]

Table 1: NMR Spectroscopic Data for N-(4-formylpiperazine-1-carbonothioyl)benzamide

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration / Assignment
^1H	10.90	Singlet	1H, Thioamide N-H
	8.08	Singlet	1H, Formyl H-C=O
	7.96	Doublet	2H, Aromatic H (ortho to C=O)
	7.62	Triplet	1H, Aromatic H (para to C=O)
	7.52	Triplet	2H, Aromatic H (meta to C=O)
	4.19	Multiplet	2H, Piperazine -CH ₂ - (adjacent to C=S)
	3.48	Multiplet	6H, Remaining Piperazine -CH ₂ - protons
^{13}C	180.8	-	Thioamide C=S
	164.5	-	Benzoyl C=O
	161.6	-	Formyl C=O
	133.0	-	Aromatic C-H (para)
	133.0	-	Aromatic ipso-C
	128.9	-	Aromatic C-H (meta)
	128.8	-	Aromatic C-H (ortho)
	51.3	-	Piperazine CH ₂ (adjacent to C=S)
	49.9	-	Piperazine CH ₂ (adjacent to N-formyl)

Source: European Journal of Chemistry, 2020.[\[3\]](#)[\[4\]](#)

Interpretation Insights:

- The formyl proton signal at 8.08 ppm is a singlet, characteristic of an aldehyde proton with no adjacent proton neighbors.
- The downfield chemical shifts of the piperazine carbons (51.3 and 49.9 ppm) confirm their attachment to electron-withdrawing groups (the thioamide and formyl groups, respectively).
- The presence of three distinct carbonyl/thiocarbonyl signals in the ^{13}C NMR (180.8, 164.5, 161.6 ppm) is definitive proof of the C=S, benzoyl C=O, and formyl C=O groups.

Anticipated NMR Spectrum for 4-Formylpiperazine-1-carbothioamide

By replacing the benzoyl group of the analog with a simple amino group (-NH₂), we can predict the key changes in the NMR spectrum.

- ^1H NMR: The aromatic signals (7.52-7.96 ppm) and the thioamide N-H singlet (10.90 ppm) will be absent. They will be replaced by a new, broad signal corresponding to the two protons of the -NH₂ group. Its chemical shift can vary but is often found in the 7.0-8.5 ppm range in DMSO-d₆. The signals for the 4-formylpiperazine core (formyl proton at ~8.1 ppm and piperazine protons at ~3.5-4.2 ppm) are expected to remain in similar positions, though minor shifts are possible.
- ^{13}C NMR: The signals for the benzoyl group (128.8-133.0 ppm) and its carbonyl carbon (~164.5 ppm) will be absent. The thioamide C=S carbon signal may shift slightly from 180.8 ppm due to the change in electronic environment. The formyl and piperazine carbon signals should remain largely consistent.

Experimental Protocol: NMR Data Acquisition

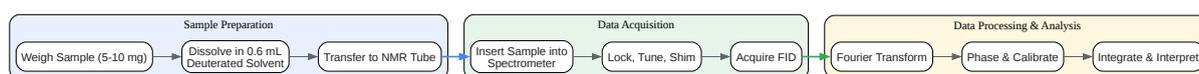
This protocol outlines a standard procedure for acquiring high-quality NMR data for a solid organic compound.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; it must dissolve the sample completely and have a known, non-interfering residual solvent signal.[5]
- Vortex or sonicate the vial until the sample is fully dissolved.
- Transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine, ensuring the depth is correctly set using the manufacturer's gauge to position the sample within the detection coil.[6]
 - Place the sample into the NMR spectrometer.
- Data Acquisition:
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal transmission and sensitivity.
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to achieve sharp, symmetrical peaks.
 - Acquisition Parameters: Set standard acquisition parameters for ¹H and ¹³C experiments, including pulse angle, acquisition time, and relaxation delay.[5]
 - Run Experiment: Acquire the Free Induction Decay (FID) signal. The number of scans is increased for less sensitive nuclei like ¹³C or for dilute samples to improve the signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ^1H).
- Integrate the ^1H spectrum to determine the relative ratios of protons.

Workflow Diagram: NMR Analysis



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Caption: Standard workflow for small molecule NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectroscopic Data of the Analog: N-(4-formylpiperazine-1-carbonothioyl)benzamide

The following key vibrational frequencies were reported for the solid-state analog.[3]

Table 2: Key IR Absorption Bands for N-(4-formylpiperazine-1-carbonothioyl)benzamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3433	Strong	N-H Stretch (Thioamide)
1678	Strong	C=O Stretch (Benzoyl Amide)
1645	Strong	C=O Stretch (Formyl Amide)
1528	Strong	C=C Stretch (Aromatic)
859	Medium	C=S Stretch (Thioamide)

Source: European Journal of Chemistry, 2020.[3][4]

Interpretation Insights:

- The presence of two distinct, strong carbonyl (C=O) absorptions at 1678 cm⁻¹ and 1645 cm⁻¹ definitively confirms the two different amide environments (benzoyl and formyl).
- The strong, sharp peak at 3433 cm⁻¹ is characteristic of an N-H bond, and its position is consistent with a thioamide group.
- The band at 859 cm⁻¹ falls within the typical range for a thiocarbonyl (C=S) stretch, providing crucial evidence for this functional group.

Anticipated IR Spectrum for 4-Formylpiperazine-1-carbothioamide

For the target molecule, the primary thioamide (-C(S)NH₂) will introduce new, highly diagnostic peaks.

- N-H Stretching: Instead of a single N-H peak, a primary thioamide will show two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
- N-H Bending: A characteristic "scissoring" vibration for the -NH₂ group is expected around 1600-1650 cm⁻¹. This may overlap with the formyl C=O stretch.
- C=O Stretch: The formyl C=O stretch should remain present, likely around 1640-1650 cm⁻¹.

- C=S Stretch: The C=S stretch is expected to be present, likely in the 800-900 cm^{-1} range.

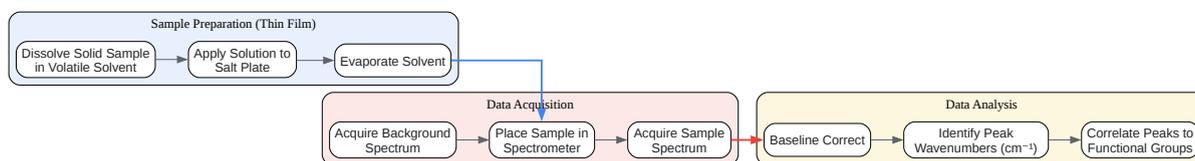
Experimental Protocol: IR Data Acquisition (Thin Solid Film)

This protocol describes a common and straightforward method for analyzing solid samples.

- Sample Preparation:
 - Place a small amount of the solid sample (approx. 10-50 mg) into a small vial or test tube.
 - Add a few drops of a volatile solvent in which the sample is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.
 - Using a pipette, place one or two drops of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate. The ideal film is slightly hazy but not opaque.
- Data Acquisition:
 - Place the single salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
 - Acquire the sample spectrum.
- Data Analysis:
 - If peak intensities are too low, add another drop of the sample solution to the plate, allow it to dry, and re-run the spectrum.
 - If peaks are too intense (flat-topping at 0% transmittance), clean the plate and prepare a new film using a more dilute solution.

- Label the significant peaks and correlate them to known functional group absorption frequencies.
- Cleanup:
 - Thoroughly clean the salt plate with a suitable solvent (like acetone) and return it to a desiccator for storage.

Workflow Diagram: IR Analysis



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Caption: Workflow for FT-IR analysis using the thin film method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For synthetic intermediates, its primary role is to confirm the molecular weight of the target compound, providing a crucial piece of evidence for its identity.

Anticipated Mass Spectrum for 4-Formylpiperazine-1-carbothioamide

While experimental data for the analog was not found in the cited literature, we can precisely calculate the expected mass for our target molecule.

- Molecular Formula: C₆H₁₁N₃OS
- Monoisotopic Mass: 173.0623 g/mol

Electrospray Ionization (ESI) in positive mode is the most probable method for analyzing this molecule. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of intact molecules. The ionization process typically involves the protonation of the molecule.[3]

Table 3: Predicted Mass Spectrometry Data for **4-Formylpiperazine-1-carbothioamide**

Ion Species	Calculated m/z	Ionization Mode	Interpretation
[M+H] ⁺	174.0696	ESI Positive	Protonated Molecular Ion
[M+Na] ⁺	196.0515	ESI Positive	Sodium Adduct

The primary signal of interest in the mass spectrum would be the protonated molecular ion [M+H]⁺ at m/z 174.0696. The presence of this ion, particularly when measured with a high-resolution mass spectrometer (HRMS), provides extremely strong confirmation of the compound's elemental composition.

Experimental Protocol: ESI Mass Spectrometry

This protocol outlines a general procedure for sample analysis via direct infusion ESI-MS.

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with mass spectrometry, such as a mixture of methanol, acetonitrile, and/or water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
 - Ensure the sample is fully dissolved and free of particulate matter. Filtration may be necessary.
- Instrument Setup and Calibration:

- Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
- Set the ESI source parameters, including capillary voltage (typically 2.5-4.5 kV), nebulizing gas pressure, and drying gas flow rate and temperature. These parameters are optimized to achieve stable ionization and efficient desolvation.[3]
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low, constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) for a sufficient duration to obtain a good average signal.
- Data Analysis:
 - Examine the resulting spectrum for the expected m/z value of the protonated molecular ion ($[\text{M}+\text{H}]^+$).
 - If using HRMS, compare the measured exact mass to the calculated theoretical mass. The mass error, typically reported in parts per million (ppm), should be very low (< 5 ppm) for a confident identification.

Workflow Diagram: ESI-MS Analysis



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Caption: Direct infusion workflow for ESI-MS molecular weight confirmation.

Conclusion

The unambiguous structural confirmation of synthetic intermediates like **4-Formylpiperazine-1-carbothioamide** is paramount. This guide has established a rigorous analytical framework for achieving this goal. By leveraging the complete spectroscopic dataset of a close structural analog, N-(4-formylpiperazine-1-carbothioyl)benzamide, we have demonstrated the practical application and interpretation of NMR, IR, and Mass Spectrometry. Furthermore, we have provided expert-driven predictions for the key spectroscopic features of the target molecule itself. The combination of these techniques—NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for confirming molecular weight—constitutes a self-validating system for structural elucidation, ensuring the integrity and quality of materials advancing through the research and development pipeline.

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